Isobutyryl-D-proline

Description

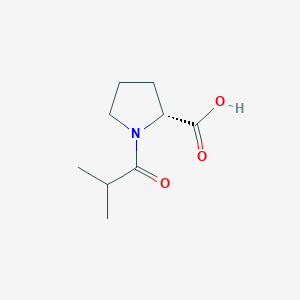

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(2R)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

WKQUFVTUGGLNNO-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)C(=O)N1CCC[C@@H]1C(=O)O |

Canonical SMILES |

CC(C)C(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Techniques for Isobutyryl D Proline Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. mdpi.comresearchgate.net It is instrumental in confirming the identity and purity of Isobutyryl-D-proline.

¹H NMR and ¹³C NMR Applications in Purity and Structural Assignment

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the isobutyryl group and the D-proline ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are unique to the molecule's structure. For instance, the protons on the isobutyryl group's methyl groups would appear as a doublet, while the methine proton would be a multiplet. The protons on the proline ring would also show distinct chemical shifts and coupling patterns. chemicalbook.com

¹³C NMR (Carbon-13 NMR): This method details the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. mdpi.comnih.gov The chemical shifts of the carbonyl carbons (from both the isobutyryl and proline carboxyl groups), the quaternary carbon of the isobutyryl group, and the various carbons of the proline ring provide definitive evidence for the compound's structure. mdpi.commdpi.com The purity of the sample can also be assessed, as impurities would introduce additional, unexpected peaks in both ¹H and ¹³C NMR spectra.

| ¹H NMR Data for D-Proline | |

| Proton | Chemical Shift (ppm) in D₂O |

| H-α | 4.132 |

| H-δ | 3.424 |

| H-δ' | 3.343 |

| H-β | 2.352 |

| H-γ | 2.07 |

| H-γ' | 2.05 to 1.98 |

| Assignments based on H-H COSY. |

| ¹³C NMR Data for Proline Derivatives | |

| Carbon | Typical Chemical Shift Range (ppm) |

| Carbonyl (C=O) | ~170-180 |

| α-Carbon | ~60 |

| β-Carbon | ~30 |

| γ-Carbon | ~25 |

| δ-Carbon | ~47 |

| Note: Specific shifts for this compound would be influenced by the isobutyryl group. |

Two-Dimensional NMR Methodologies for Complex Analogs

For more complex analogs of this compound or in cases of significant signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are employed. libretexts.org These methods provide correlations between different nuclei, allowing for unambiguous assignment of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons and tracing the spin systems within the proline ring and the isobutyryl group. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting different spin systems, for example, linking the isobutyryl group to the proline nitrogen. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is crucial for determining the three-dimensional conformation of the molecule, including the relative orientation of the isobutyryl group and the proline ring. chemrxiv.org For proline-containing peptides, NOESY is used to distinguish between cis and trans conformations of the prolyl amide bond. uzh.chnih.gov

Stable Isotope Labeling for Advanced NMR Analysis

In advanced structural studies, especially for larger molecules or for elucidating biosynthetic pathways, stable isotope labeling is a powerful tool. chempep.comresearchgate.net Common isotopes used are ¹³C, ¹⁵N, and ²H (deuterium). researchgate.netgoogle.comisotope.com By synthesizing this compound with these isotopes at specific positions, researchers can significantly enhance NMR experiments. researchgate.net

¹³C and ¹⁵N Labeling: Uniform or selective labeling with ¹³C and/or ¹⁵N can greatly increase the sensitivity of ¹³C and ¹⁵N NMR experiments and enable a wider range of heteronuclear NMR techniques. researchgate.netrsc.orgcopernicus.org This is particularly useful for studying the conformation and dynamics of this compound when it is part of a larger peptide or protein. researchgate.net

Deuterium (B1214612) Labeling: Replacing specific protons with deuterium simplifies complex ¹H NMR spectra by removing certain signals and their corresponding couplings. This can help to resolve overlapping resonances and make spectral interpretation more straightforward. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. lookchem.comnist.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.govacs.org This allows for the determination of the elemental formula of this compound with high confidence. The experimentally determined exact mass is compared to the theoretical mass calculated from the chemical formula (C₉H₁₅NO₃). A close match between these values confirms the elemental composition of the molecule.

| Mass Spectrometry Data for Proline | |

| Property | Value |

| Formula | C₅H₉NO₂ |

| Exact Mass | 115.06333 |

| Note: Data for proline. The exact mass of this compound (C₉H₁₅NO₃) would be 185.10519. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). capes.gov.brresearchgate.netnih.gov The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

The fragmentation of proline-containing peptides is well-studied. A characteristic cleavage occurs at the N-terminal side of the proline residue, often referred to as the "proline effect". nih.govresearchgate.netosu.edu In the case of this compound, fragmentation would likely involve the loss of the isobutyryl group and characteristic cleavages within the proline ring. acs.org Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For instance, the isobutyl proline mass reporter is a key component in Tandem Mass Tag (TMT) reagents used in quantitative proteomics. thermofisher.com

Chiral Recognition in Mass Spectrometry

Mass spectrometry (MS) has emerged as a powerful analytical tool for chiral molecular recognition. mdpi.com The differentiation of enantiomers, such as the D- and L-forms of isobutyryl-proline, can be accomplished by forming diastereomeric complexes with a chiral selector, which then exhibit different behaviors in the mass spectrometer. polyu.edu.hk Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly significant for quantifying these recognition phenomena. mdpi.com

The general principle involves the interaction of the enantiomeric mixture with a chiral reference compound. americanlaboratory.com This interaction leads to the formation of non-covalent diastereomeric complexes (e.g., [Selector + this compound] and [Selector + Isobutyryl-L-proline]), which can be detected and differentiated based on their relative abundances or fragmentation patterns in the mass spectrum. polyu.edu.hk The differences in the stability of these diastereomeric complexes in the gas phase allow for enantiomeric discrimination. polyu.edu.hk

For N-acyl amino acids, including N-acyl proline derivatives, tandem mass spectrometry (MS/MS) combined with molecular networking can facilitate structural annotation and discovery. acs.org Isotopic labeling of one enantiomer is a common strategy, where the peak intensity ratio of the diastereomeric host-guest complexes in the mass spectrum provides a measure of enantioselectivity. mdpi.com This approach has been successfully applied to various amino acids and their derivatives, demonstrating the feasibility of using MS for rapid and sensitive chiral analysis without prior chromatographic separation. polyu.edu.hkacs.org

Chromatographic Separations and Enantiomeric Analysis

Chromatographic techniques are fundamental for the separation and analysis of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used for the enantiomeric resolution of proline derivatives.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of amino acids and their derivatives due to its versatility and sensitivity. acs.orgnih.gov For N-acyl amino acids, reversed-phase liquid chromatography is a common approach. mdpi.com The separation is typically performed on a C18 column, and detection can be achieved using UV/Vis or mass spectrometry. mdpi.comcapes.gov.br

Direct enantiomeric separation of this compound from its L-enantiomer is most effectively achieved using chiral stationary phases (CSPs) in HPLC. researchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. mdpi.com

Several types of CSPs are effective for resolving proline derivatives:

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose, such as Chiralcel OD and Chiralpak AD, are widely used and have demonstrated the ability to resolve a broad range of chiral compounds, including proline derivatives. mdpi.comresearchgate.net

Macrocyclic Antibiotic CSPs : Chiral stationary phases based on macrocyclic antibiotics like teicoplanin and vancomycin (B549263) are highly effective for separating α-substituted proline analogs. researchgate.net These CSPs can operate in various chromatographic modes, including polar-ionic and reversed-phase, offering flexibility in method development. researchgate.net The enantiomeric elution order on teicoplanin-based CSPs has been observed to be consistent (L < D) under various conditions. researchgate.net

Ligand-Exchange CSPs : This technique involves a CSP coated with a chiral ligand (like L-proline) and a metal ion (often copper(II)). scielo.br The enantiomers of the analyte form diastereomeric ternary complexes with the chiral selector and the metal ion, which differ in stability and thus elute at different times. scielo.br

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Application | Reference |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad-spectrum enantioseparation of various chiral compounds, including proline derivatives. | mdpi.comresearchgate.net |

| Macrocyclic Antibiotic | Teicoplanin | Separation of α-substituted proline analogs and other amino acids. | researchgate.net |

| Ligand Exchange | L-proline coated on silica | Resolution of underivatized α-amino acids. | scielo.br |

While this compound possesses a UV-absorbing amide bond, its detection sensitivity can be significantly enhanced through pre-column or post-column derivatization. nih.gov This process involves reacting the analyte with a labeling agent to introduce a highly chromophoric or fluorophoric tag.

Common derivatization reagents include:

NBD-Cl (4-chloro-7-nitrobenz-2-oxa-1,3-diazole) : Reacts with the secondary amine of proline (if the N-isobutyryl group were absent) or potentially other functional groups to form a fluorescent derivative detectable at specific wavelengths. researchgate.net

FMOC-Cl (9-fluorenylmethyl chloroformate) : A widely used reagent that reacts with amino groups to yield highly fluorescent derivatives. researchgate.netrsc.org

OPA (o-phthaldialdehyde) : In conjunction with a chiral thiol like N-isobutyryl-L-cysteine (IBLC), OPA is used to form fluorescent isoindole derivatives, enabling both enhanced detection and chiral separation of amino acids. researchgate.net

2,4'-Dibromoacetophenone : This reagent can be used to derivatize the carboxylic acid group of N-acyl amino acids, yielding 4'-bromophenacyl esters that are suitable for spectrophotometric detection. mdpi.com

These derivatization strategies not only improve sensitivity but can also alter the chromatographic behavior of the analyte, sometimes improving separation efficiency. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). sigmaaldrich.com However, for GC analysis, non-volatile compounds like amino acids and their N-acyl derivatives must be converted into volatile derivatives. wvu.edu For this compound, this requires derivatization of its polar carboxylic acid group.

A common procedure is esterification, for example, converting the carboxylic acid to its corresponding methyl or isopropyl ester. sigmaaldrich.comnih.gov This is often followed by acylation of the amino group, but since this compound is already N-acylated, only the esterification step is necessary to increase its volatility for GC analysis. sigmaaldrich.com

Once volatilized, the enantiomers can be separated on a chiral GC column. sigmaaldrich.com A notable example is the CHIRALDEX G-TA column, which is made with a trifluoroacetyl derivatized cyclodextrin (B1172386) and is effective for separating proline enantiomers after derivatization. sigmaaldrich.com The derivatization process, if performed under appropriate conditions, does not cause racemization, allowing for accurate determination of the enantiomeric ratio. sigmaaldrich.comnih.gov The separation of derivatized proline enantiomers has also been achieved using a Lipodex E column. conicet.gov.ar

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. japsonline.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. rsc.orgglobal-sci.com

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid (–COOH) : This group gives rise to a very broad O–H stretching band, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700-1725 cm⁻¹.

Tertiary Amide (–CON<) : The N-isobutyryl group forms a tertiary amide bond. The C=O stretching vibration of this amide (Amide I band) is a strong absorption typically found in the 1630-1680 cm⁻¹ region. global-sci.com

Aliphatic C–H Bonds : The proline ring and the isobutyryl group contain numerous C–H bonds. Their stretching vibrations are observed in the 2850-3000 cm⁻¹ range. sid.ir Bending vibrations (scissoring and rocking) for CH₂ groups appear in the 1485-1450 cm⁻¹ and 850-790 cm⁻¹ regions, respectively. sid.ircore.ac.uk

Analysis of these characteristic peaks allows for the confirmation of the molecular structure and can be used to study intermolecular interactions, such as hydrogen bonding. japsonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | researchgate.net |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | japsonline.com |

| Tertiary Amide (N-Acyl) | C=O Stretch (Amide I) | 1680 - 1630 | global-sci.com |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | sid.ir |

| Methylene (CH₂) | Scissoring Bend | 1485 - 1450 | sid.ir |

Conformational Analysis and Molecular Dynamics of Isobutyryl D Proline Scaffolds

Conformational Landscape of Substituted Prolines and N-Acylated Prolines

Influence of the Isobutyryl Moiety on Pyrrolidine (B122466) Ring Pucker

The puckering of the pyrrolidine ring in proline is a critical determinant of its conformational properties. nih.gov This puckering occurs at the Cγ carbon, leading to two primary envelope conformations: the exo pucker, where the Cγ is displaced away from the carbonyl group of the same residue, and the endo pucker, where it is displaced towards it. nih.gov The isobutyryl group, as an N-acyl substituent, can influence this puckering equilibrium. While specific studies on Isobutyryl-D-proline are limited, research on analogous N-acylated prolines provides valuable insights. For instance, in certain N-acylated 4-hydroxyproline (B1632879) derivatives, the acyl group, in conjunction with other substituents, can favor a specific pucker. nih.gov In derivatives that promote an endo ring pucker, an extended conformation is often observed for N-acyl groups like isobutyryl. nih.gov The isobutyl group, as a side chain in cyclic dipeptides containing proline, has been shown to impact the degree of puckering of the pyrrolidine moiety. aip.org The bulkiness and electronic nature of the isobutyryl group likely play a role in stabilizing a particular ring conformation to minimize steric hindrance and optimize electronic interactions within the molecule.

Analysis of cis/trans Amide Bond Isomerism in Proline Derivatives

A defining feature of proline is the relatively low energy difference between the cis and trans conformations of the X-Prolyl amide bond, which is approximately 3–4 kJ/mol. beilstein-journals.orgnih.govd-nb.info This is in stark contrast to other amino acids where the trans conformation is overwhelmingly favored. The high energy barrier to cis-trans isomerization (around 84–89 kJ/mol) means that both conformers can be kinetically stable and populated. beilstein-journals.orgd-nb.info

The equilibrium between the cis and trans isomers can be influenced by various factors, including the nature of the N-acyl group. d-nb.info For instance, studies on N-acetylproline methyl ester have determined the rate constants for isomerization, highlighting the dynamic nature of this equilibrium. acs.org In the context of this compound, the steric bulk of the isobutyryl group could potentially influence the trans/cis ratio. While the trans conformation is generally favored in most proteins for prolyl bonds, the unique steric environment created by the isobutyryl group might alter this preference. rsc.orgmdpi.com In polyproline tracts, a cooperative effect has been observed that enhances the stiffness of the helix by reducing the stability of the cis conformation in internal positions. nih.gov This suggests that the local environment, including the nature of the acyl group, plays a crucial role in determining the isomeric state of the prolyl amide bond.

Theoretical and Computational Approaches to Conformational Energetics

To gain a deeper understanding of the conformational preferences of molecules like this compound, theoretical and computational methods are indispensable. These approaches allow for the detailed exploration of the potential energy surface and the quantification of various intramolecular interactions that govern conformational stability.

Quantum Chemical Calculations of Intramolecular Interactions (e.g., n→π* interactions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of different conformers. researchgate.net One important noncovalent interaction that influences the conformation of proline derivatives is the n→π* interaction. harvard.edu This interaction involves the delocalization of a lone pair of electrons (n) from a donor atom (like an oxygen atom) into the antibonding orbital (π*) of a nearby carbonyl group. harvard.eduresearchgate.net

These interactions, with energies typically in the range of 0.3–0.7 kcal/mol, are prevalent in protein secondary structures like α-helices and polyproline II helices. acs.orgharvard.edu Natural Bond Orbital (NBO) analysis is a computational technique used to identify and quantify these n→π* interactions. acs.orgacs.org For N-acylated prolines, an n→π* interaction can occur between the oxygen of the acyl group and the carbonyl carbon of the proline residue. The strength of this interaction is dependent on the geometry of the molecule, which in turn is influenced by the ring pucker and the cis/trans state of the amide bond. nih.gov For example, the endo ring pucker is associated with a weaker n→π* interaction. nih.gov The presence and strength of such interactions in this compound would be a key factor in determining its preferred conformation.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about specific conformations, Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape and dynamics of molecules over time. arxiv.orgacs.org All-atom MD simulations, particularly with enhanced sampling techniques like replica exchange solute tempering (REST) or metadynamics, can overcome the high energy barriers associated with conformational changes, such as cis/trans proline isomerization, which occurs on a timescale of seconds to minutes. arxiv.orgnih.govucl.ac.uk

These simulations allow for the characterization of the different conformational states and the transitions between them. nih.gov By combining MD simulations with experimental data from techniques like NMR spectroscopy and small-angle X-ray scattering (SAXS), a more accurate and comprehensive picture of the conformational ensemble of proline-containing peptides can be obtained. ucl.ac.uknih.gov For this compound, MD simulations could be used to predict the populations of different ring puckers and cis/trans isomers, providing insights into how the isobutyryl group modulates the conformational space.

Impact of Conformation on Structural Scaffold Properties

The conformational preferences of proline and its derivatives have a profound impact on the properties of the molecular scaffolds they are part of. The rigid, cyclic structure of proline restricts the available conformational space, making it a valuable component for inducing specific secondary structures like β-turns and polyproline helices. mdpi.com

Stabilizing Specific Secondary Structures in Peptidic Constructs

The incorporation of proline and its derivatives into peptide chains imposes significant conformational constraints that are pivotal in defining and stabilizing specific secondary structures. nih.govnih.gov The unique cyclic structure of the proline side chain, which includes the backbone nitrogen atom, restricts the backbone dihedral angle φ to a narrow range (approximately -65° ± 25°) and influences the cis-trans isomerization of the preceding peptide bond. nih.gov this compound, as a specific N-acylated D-proline derivative, leverages these intrinsic properties to guide peptide folding. D-amino acids, particularly D-proline, are well-established as potent inducers and stabilizers of β-turn structures within peptides. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscapes of peptides containing proline derivatives. acs.org These computational methods allow for the exploration of structural ensembles and the kinetic barriers between different conformational states. nih.govfrontiersin.org For proline-rich sequences, observing the isomerization between the cis and trans states of the peptide bond is a significant challenge for standard MD simulations due to the high energy barrier. nih.gov Advanced techniques, such as Gaussian accelerated molecular dynamics (GaMD), have been employed to overcome this barrier, enabling a more thorough sampling of the conformational space that includes the less common but functionally important cis proline state. nih.govfrontiersin.org

The N-acyl isobutyryl group on the D-proline scaffold introduces further local interactions that can "lock" the rotation along the isobutyryl Cα-C′ bond (τ torsion). probiologists.com This restriction, driven by van der Waals and potential CH···π interactions with adjacent residues, can synchronously affect the pyramidalization at the prolyl amide nitrogen. probiologists.com This perturbation of the amide's planarity can influence the energy barrier for cis/trans isomerism, thereby modulating the conformational equilibrium and stabilizing distinct secondary structures. probiologists.com The polyproline II (PPII) helix, an extended, left-handed helical structure stabilized by acyclic conformational control rather than intramolecular hydrogen bonds, is another key conformation readily adopted by proline-containing sequences. unmc.edu The stereoelectronic nature of substituents on the proline ring can profoundly influence the stability of PPII helices relative to other conformations. nih.govnih.govcapes.gov.br

| Proline Derivative Type | Favored Secondary Structure | Key Stabilizing Factor(s) | Reference |

|---|---|---|---|

| D-Proline | β-Turn (Type II') | Induces turn at position i+1 | nih.gov |

| Polyproline Sequences | Polyproline II (PPII) Helix | Acyclic conformational control, steric constraints | unmc.edu |

| 4R-Substituted Prolines (Electron-withdrawing) | Polyproline II (PPII) Helix | Stereoelectronic effects, n→π* interaction | nih.govnih.gov |

| 4S-Substituted Prolines (Electron-withdrawing) | Polyproline I (PPI) Helix / Extended Conformations | Stereoelectronic effects, obviates n→π* interaction | nih.govnih.gov |

| N-Acyl Prolines (e.g., Isobutyryl) | Extended Conformations / Modulated cis-trans equilibrium | Local steric and electronic interactions from the N-acyl group | probiologists.comnih.gov |

Stereoelectronic Effects of Proline Substituents

Stereoelectronic effects describe how the spatial arrangement of atoms and the distribution of electrons within a molecule influence its structure, stability, and reactivity. In proline-containing peptides, these effects are critical in determining the conformational preferences of both the pyrrolidine ring and the backbone. nih.govscispace.com Substitutions on the proline ring can impose steric and stereoelectronic effects that modulate the two primary conformational equilibria: the endo/exo pucker of the five-membered ring and the cis/trans isomerism of the N-terminal amide bond. nih.govscispace.com

A key stereoelectronic interaction in substituted prolines is the n→π* interaction, where a lone pair (n) from a preceding carbonyl oxygen (Oᵢ₋₁) donates electron density to the antibonding orbital (π) of the proline's carbonyl carbon (C'ᵢ). nih.gov The strength of this interaction is highly dependent on the proline ring pucker. An exo ring pucker, which is favored by electron-withdrawing substituents at the 4R position, enhances the n→π interaction and stabilizes the trans conformation of the amide bond. nih.govresearchgate.net Conversely, an electron-withdrawing substituent at the 4S position favors an endo ring pucker, which disfavors the n→π* interaction and can lead to a higher population of the cis amide isomer or other extended conformations. nih.govnih.gov

While the isobutyryl group in this compound is an N-acyl substituent rather than a ring substituent, its electronic and steric properties still exert significant stereoelectronic control. Research on N-acyl-capped 4-substituted proline derivatives has shown that the nature of the N-acyl group influences the resulting conformation. nih.gov In crystallographic studies of diastereomeric 4-hydroxyproline nitrobenzoate methyl esters, derivatives with a cis amide bond and an N-terminal isobutyryl group were observed to adopt an extended conformation. nih.gov Furthermore, theoretical calculations on model peptides have demonstrated that local interactions involving the isobutyryl group can perturb the planarity of the prolyl amide. This change in pyramidalization has been shown to linearly decrease the energy barrier for cis/trans isomerism, directly linking the stereoelectronics of the N-acyl group to the dynamic behavior of the peptide backbone. probiologists.com

| System Studied | Observation | Underlying Effect | Reference |

|---|---|---|---|

| Isobutyryl-capped 4S-nitrobenzoate proline methyl ester (crystal structure) | Adopted an extended conformation with a cis amide bond. | Consistent with a weak n→π* interaction inherent to the endo ring pucker. | nih.gov |

| iBu-Pro-Xaa-OMe peptide models (DFT calculations) | A decrease in the energy barrier for cis/trans isomerism by ~1.68 kcal/mol. | "Locking" of the isobutyryl τ torsion angle leads to increased pyramidalization of the prolyl amide nitrogen. | probiologists.com |

Biochemical and Enzymatic Interaction Mechanisms of Isobutyryl D Proline

Investigation of Enzyme Inhibition Mechanisms

Isobutyryl-D-proline has been identified as an inhibitor of several key enzymes. The nature of this inhibition is often competitive, where the compound binds to the active site of the enzyme, preventing the natural substrate from binding.

Competitive Inhibition of Proline Racemase

Proline racemase is an enzyme that catalyzes the interconversion of L-proline and D-proline. wikipedia.org this compound has been shown to act as a competitive inhibitor of this enzyme. Competitive inhibitors often mimic the structure of the enzyme's substrate. In this case, the pyrrolidine (B122466) ring of this compound resembles the structure of proline, allowing it to bind to the active site of proline racemase. This binding event physically blocks the access of the natural substrate, proline, to the catalytic site, thereby inhibiting the racemization reaction. Other known competitive inhibitors of proline racemase include pyrrole-2-carboxylate and pyrroline-2-carboxylate, which are noted to bind with significantly higher affinity than proline itself. chegg.com

Inhibition of Hydroxyproline (B1673980) Dehydrogenase

Hydroxyproline dehydrogenase (PRODH2) is the enzyme responsible for the first step in the catabolism of trans-4-hydroxy-L-proline. nih.gov Research has indicated that this compound can inhibit the activity of hydroxyproline dehydrogenase. While PRODH2 primarily acts on hydroxyproline, it can also use proline as a substrate, albeit with much lower efficiency. uniprot.org The inhibitory action of this compound is likely due to its structural analogy to the proline/hydroxyproline substrate, allowing it to occupy the active site and prevent the breakdown of hydroxyproline. This inhibition is of interest in the context of managing conditions related to hydroxyproline metabolism. nih.gov

Modulation of Angiotensin-Converting Enzyme (ACE) Activity

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure. genscript.comfrontiersin.org It converts angiotensin I to the vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. genscript.comfrontiersin.org Certain peptides, particularly those containing proline residues, have been shown to inhibit ACE activity. frontiersin.orgfarmaciajournal.comnih.gov The presence of a proline residue, especially at the C-terminus of a peptide, is often associated with potent ACE inhibition. frontiersin.orgfarmaciajournal.com This is because the unique structure of proline can interact favorably with the active site of ACE. While direct studies on this compound's ACE inhibitory activity are not extensively detailed in the provided context, its proline-like structure suggests a potential for interaction. The isobutyryl group adds a hydrophobic character which can also influence binding to the hydrophobic pockets within the ACE active site.

Role in Amino Acid Metabolism Pathways

Beyond direct enzyme inhibition, this compound's interactions can have broader effects on amino acid metabolic pathways, influencing cellular processes like redox balance.

Interaction with Pyrroline-5-Carboxylate (P5C) Cycle Enzymes

The Pyrroline-5-Carboxylate (P5C) cycle is a central hub in amino acid metabolism, linking the pathways of proline, ornithine, and glutamate (B1630785). mdpi.com Key enzymes in this cycle include proline dehydrogenase (PRODH), which converts proline to P5C, and P5C reductase (PYCR), which catalyzes the reverse reaction. mdpi.com P5C itself is in equilibrium with glutamate-γ-semialdehyde (GSA). mdpi.com The bifunctional enzyme Proline Utilization A (PutA) in some organisms contains both proline dehydrogenase and P5C dehydrogenase activities. nih.gov Given that this compound inhibits enzymes like proline racemase and hydroxyproline dehydrogenase due to its structural similarity to proline, it is plausible that it could also interact with other proline-metabolizing enzymes in the P5C cycle, such as PRODH. Such interactions could modulate the flow of metabolites through this critical pathway.

Effects on Cellular Redox Homeostasis (mechanistic, in vitro)

Proline metabolism is intricately linked to cellular redox homeostasis. bham.ac.uknih.gov The catabolism of proline by PRODH generates reactive oxygen species (ROS) and can contribute to ATP production. bham.ac.uknih.gov Conversely, the synthesis of proline from glutamate consumes redox equivalents in the form of NADPH. mdpi.com This cycling between proline and P5C can thus influence the cellular NAD(P)+/NAD(P)H balance. frontiersin.org By inhibiting enzymes involved in proline metabolism, this compound could indirectly affect cellular redox status. For instance, inhibition of proline-catabolizing enzymes might reduce the generation of mitochondrial ROS associated with this process. The maintenance of redox balance is crucial for normal cell function, and its dysregulation is implicated in various diseases. bham.ac.uknih.gov Therefore, the modulation of proline metabolic pathways by compounds like this compound could have significant downstream effects on cellular health.

Table of Research Findings on this compound's Enzymatic Interactions

| Enzyme | Interaction Type | Observed Effect | Potential Implication |

| Proline Racemase | Competitive Inhibition | Blocks interconversion of L- and D-proline | Alteration of proline stereoisomer pools |

| Hydroxyproline Dehydrogenase | Inhibition | Reduces catabolism of hydroxyproline | Management of hydroxyproline metabolism disorders |

| Angiotensin-Converting Enzyme (ACE) | Modulation (potential) | Potential inhibition of ACE activity | Regulation of blood pressure |

| Pyrroline-5-Carboxylate (P5C) Cycle Enzymes | Interaction (potential) | Modulation of proline metabolic flux | Alteration of amino acid and energy metabolism |

Modulating Protein Structure and Function (mechanistic, in vitro)

The incorporation of non-standard amino acids like this compound into peptides is a key strategy for influencing their three-dimensional structure and, consequently, their function. The D-configuration of the proline and the bulky isobutyryl group introduce specific conformational constraints that can significantly alter the peptide backbone and side-chain orientations.

The integration of this compound into peptide sequences serves as a powerful tool to probe and modulate protein structure. D-proline itself is known to be a potent stabilizer of specific secondary structures, particularly β-turns. nih.gov The substitution of L-proline with D-proline can induce a reversal in the direction of the peptide chain, a critical feature in the formation of turns and loops which are often involved in molecular recognition events. nih.gov

When this compound is introduced, the isobutyryl group adds steric bulk, further influencing the local conformation. This modification can be used to create peptidomimetics with enhanced stability or altered binding affinities for their targets. For instance, in the context of proline-rich motifs that bind to SH3 domains, replacing a key proline with a non-natural N-substituted residue has been shown to improve ligand specificity. ugr.es The isobutyryl group on the D-proline can be considered a type of N-substitution that can be exploited to fine-tune interactions with protein binding pockets. ugr.es

The rationale behind incorporating such modified amino acids is to create more rigid structures that can better mimic the bioactive conformation of a peptide ligand. By restricting the conformational freedom of the peptide, the entropic penalty of binding is reduced, which can lead to higher affinity. Furthermore, the unique stereochemistry and bulk of this compound can be used to explore the stringency of binding sites and to design inhibitors that are more resistant to proteolytic degradation.

Research into proline-rich domains, which are common in eukaryotic proteins, highlights the importance of proline residues in mediating protein-protein interactions. nih.gov These domains often bind to their targets as polyproline helices, with aromatic residues in the binding cleft playing a crucial role in recognition. nih.gov The introduction of an isobutyryl group on a D-proline residue could potentially modulate these aromatic-proline interactions, offering a way to dissect and control the binding energetics.

To understand the structural consequences of incorporating this compound into peptides, various biophysical techniques are employed. Circular dichroism (CD) spectroscopy and dynamic light scattering (DLS) are particularly valuable in this regard.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive method for assessing the secondary structure of peptides and proteins in solution. subr.edu The technique measures the differential absorption of left- and right-circularly polarized light, which is dependent on the chiral environment of the peptide backbone. Different secondary structures, such as α-helices, β-sheets, β-turns, and random coils, have characteristic CD spectra. researchgate.net

For peptides containing D-proline, CD spectroscopy can reveal the presence and type of β-turn adopted. For example, a Type II β-turn is often characterized by specific positive bands in the CD spectrum. iisc.ac.in The incorporation of this compound would be expected to produce a distinct CD signal, reflecting the specific conformational constraints it imposes. By comparing the CD spectrum of a modified peptide with its unmodified counterpart, researchers can deduce the structural changes induced by the this compound substitution. For instance, an increase in the intensity of a band associated with a particular turn type would suggest that the modification stabilizes that conformation. The CD spectrum of a peptide containing three repeats of the MUC1 protein core, which is rich in proline, is dominated by proline in the trans conformation, consistent with a polyproline β-turn helix. nih.gov

Table 1: Illustrative CD Spectral Features of Peptide Secondary Structures

| Secondary Structure | Wavelength of Negative Maxima (nm) | Wavelength of Positive Maxima (nm) |

| α-Helix | ~222, ~208 | ~193 |

| β-Sheet | ~218 | ~195 |

| Type I β-Turn | ~225-230 (weak), ~205 | None |

| Type II β-Turn | ~205 | ~220-230 |

| Random Coil | ~195 | ~215 (weak) |

Note: The exact positions and intensities of the bands can vary depending on the specific peptide sequence and solvent conditions.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles or molecules in a solution. anton-paar.com It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. anton-paar.comlsinstruments.ch Smaller particles move faster, causing the scattered light intensity to fluctuate more rapidly. The Stokes-Einstein equation relates the diffusion coefficient of the particles to their hydrodynamic radius. anton-paar.com

Mechanistic Studies of Molecular Recognition and Binding

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. This involves studying the principles of ligand-target interactions and employing computational methods like molecular docking.

Ligand-target interactions are governed by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. frontiersin.org The specificity of these interactions arises from the complementary shapes and chemical properties of the ligand and the binding site on the target molecule. nih.gov

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The amide groups in the peptide backbone and various side chains can act as hydrogen bond donors and acceptors.

Electrostatic Interactions: These are the attractive or repulsive forces between charged groups, such as the positively charged amino groups and negatively charged carboxyl groups in a peptide.

Van der Waals Forces: These are weak, short-range interactions that arise from temporary fluctuations in electron density around atoms. Although individually weak, the cumulative effect of many van der Waals contacts can significantly contribute to binding affinity.

Hydrophobic Interactions: These are driven by the tendency of nonpolar groups to avoid contact with water. The isobutyryl group of this compound is hydrophobic and would likely favor binding to a nonpolar pocket on a target protein, displacing water molecules and increasing the entropy of the system.

The unique structure of this compound can influence all of these interactions. The D-proline ring restricts the available conformations, pre-organizing the ligand for binding. The isobutyryl group provides a bulky, hydrophobic moiety that can engage in favorable van der Waals and hydrophobic interactions within a complementary binding pocket. The precise positioning of this group, dictated by the D-proline scaffold, can be critical for achieving high affinity and selectivity. The recognition of organic ammonium (B1175870) ions, for example, relies on a combination of these forces, with the shape of the receptor playing a key role. nih.govbeilstein-journals.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. innovareacademics.in It involves sampling a large number of possible conformations and positions of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.

In the case of this compound derivatives, molecular docking can provide valuable insights into their binding mode. For example, docking studies of proline and prolinamide isomers with bacterial collagenase have shown that the stereochemistry of the proline derivative significantly affects its binding energy. innovareacademics.in Specifically, a D-prolinamide isomer showed a higher atomic contact energy compared to its L-isomer, suggesting a more favorable interaction with the enzyme's active site. innovareacademics.in

A typical molecular docking workflow for an this compound derivative would involve:

Obtaining the 3D structure of the target protein, either from experimental data (like X-ray crystallography or NMR) or through homology modeling.

Preparing the ligand structure, in this case, the this compound derivative, by generating its 3D coordinates and assigning appropriate charges.

Defining the binding site on the target protein.

Running the docking algorithm to generate a set of possible binding poses.

Scoring and ranking the poses based on their predicted binding affinity.

Analyzing the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

These studies can help to rationalize the observed structure-activity relationships and guide the design of new derivatives with improved binding properties. For instance, docking could reveal that the isobutyryl group fits snugly into a hydrophobic pocket, while the D-proline backbone geometry allows for optimal hydrogen bonding with the protein. Such information is invaluable for the iterative process of lead optimization in drug discovery. Docking studies have been successfully used to elucidate the interaction between bioactive peptides and angiotensin-converting enzyme. nih.gov

Isobutyryl D Proline As a Chiral Auxiliary and Molecular Scaffold in Asymmetric Synthesis

Design and Application as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary biases the formation of one stereoisomer over another, a process known as asymmetric induction. wikipedia.orgyork.ac.uk After the desired chiral molecule is formed, the auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.org

Isobutyryl-D-proline exemplifies the principles of a chiral auxiliary. The D-proline component provides a rigid, chiral environment due to its cyclic structure. mdpi.comlibretexts.org The isobutyryl group, attached to the nitrogen atom of the proline ring, further influences the steric environment around the chiral center. This combination of features allows for effective control over the facial selectivity of reactions.

For instance, in alkylation reactions, the enolate formed from a molecule containing an this compound auxiliary will adopt a preferred conformation due to steric hindrance. wikipedia.org This directs an incoming electrophile to approach from the less hindered face, resulting in the formation of a new stereocenter with a predictable configuration. wikipedia.org Similarly, in aldol (B89426) reactions, the geometry of the enolate is controlled by the auxiliary, leading to the diastereoselective formation of new carbon-carbon bonds and two contiguous stereocenters. wikipedia.org

The effectiveness of proline and its derivatives as chiral auxiliaries has been demonstrated in various transformations, including diastereoselective catalytic hydrogenations. scirp.org The chelation of substrates to a catalyst, influenced by the proline moiety, can lead to high diastereoselectivity. scirp.org

Role as a Privileged Scaffold for the Design of Advanced Chemical Entities

The concept of a "privileged scaffold" in medicinal chemistry refers to a core molecular structure that is capable of binding to multiple biological targets by presenting different functional groups in a specific spatial orientation. mdpi.comnih.govresearchgate.net this compound, and more broadly the proline ring system, serves as such a scaffold due to its conformational rigidity and the synthetic accessibility of its derivatives. mdpi.comunifi.it

The rigid pyrrolidine (B122466) ring of proline is a key feature that makes it an excellent building block for constructing conformationally constrained molecules. nih.gov This rigidity reduces the conformational flexibility of a molecule, which can be advantageous in drug design as it can lead to increased receptor selectivity and metabolic stability. nih.gov The incorporation of D-proline can induce specific turns in peptide chains, such as β-turns, which are crucial for the biological activity of many peptides. nih.govnih.gov

The isobutyryl group on the D-proline nitrogen further contributes to the conformational constraint. By modifying or extending from this and other points on the proline ring, chemists can build complex and diverse molecular architectures with well-defined three-dimensional shapes.

The proline framework is a versatile starting point for the synthesis of more complex bicyclic and spiro-bicyclic scaffolds. tandfonline.com These scaffolds are of significant interest in drug discovery because they introduce a high degree of three-dimensional complexity and structural novelty, which can lead to new biological activities. acs.orgbeilstein-journals.org

For example, proline derivatives can be key starting materials in the synthesis of spiro-bicyclic systems that mimic specific peptide turn structures, such as the type II β-turn. beilstein-journals.orgbeilstein-journals.org The construction of these scaffolds often involves the condensation of a proline derivative with another cyclic or acyclic component, followed by a cyclization reaction to form the second ring. beilstein-journals.org The stereochemistry of the proline starting material directly influences the stereochemical outcome of the final bicyclic or spiro-bicyclic product. unibe.ch

Table 1: Examples of Scaffolds Derived from Proline Derivatives

| Scaffold Type | Description | Synthetic Strategy | Reference(s) |

| Bicyclic Lactams | Fused ring systems containing a lactam. | Intramolecular cyclization of proline derivatives. | nih.gov |

| Spiro-Bicyclic Systems | Two rings connected by a single common atom. | Condensation of α-alkylaldehyde proline derivatives followed by lactam formation. | beilstein-journals.orgbeilstein-journals.org |

| Bicyclic Peptides | Peptides constrained by a second bridge. | On-resin cyclization facilitated by a proline residue. | unibe.ch |

Utility in the Stereoselective Synthesis of Complex Molecules

The stereocontrolling influence of this compound extends to its use in the synthesis of complex natural products and other intricate organic molecules. rsc.org Its ability to direct the formation of new stereocenters with high selectivity is a powerful tool for synthetic chemists. wikipedia.org

In the construction of cyclic molecules, controlling the relative stereochemistry of substituents on the ring is a significant challenge. This compound and related structures can play a crucial role in directing the diastereoselectivity of cyclization reactions. The presence of the chiral proline moiety within the molecule undergoing cyclization can favor the formation of one diastereomeric product over others. beilstein-journals.org

For example, in macrolactamization (the formation of a large lactam ring), the presence of a proline residue can favor the necessary s-cis amide conformation, which facilitates the cyclization reaction and can influence the stereochemical outcome. nih.gov Similarly, in intramolecular cyclizations, such as the Pauson-Khand reaction to form cyclopentenones, the chirality of a proline derivative in the starting material can lead to high diastereoselectivity in the final polycyclic product. beilstein-journals.org

"Memory of chirality" (MOC) is a phenomenon in which the stereochemical information of a chiral starting material is retained in a product, even though the original stereocenter is temporarily destroyed during the reaction by forming a planar intermediate like an enolate. researchgate.netnih.govd-nb.info The key to MOC is the formation of a transient, conformationally chiral intermediate that reacts faster than it racemizes. nih.govd-nb.info

N-acyl proline derivatives, such as N-isobutyryl-proline esters, are excellent substrates for demonstrating the memory of chirality. acs.org When an N-isobutyryl-L-proline ester is treated with a base, it forms a chiral enolate intermediate. acs.org This enolate can maintain its chiral conformation long enough to react with an electrophile from a specific face, thereby regenerating the α-stereocenter with high enantiomeric purity. researchgate.netacs.org This strategy has been successfully applied to the enantioselective α-deuteration and α-alkylation of amino acids without the need for external chiral sources. acs.org

Peptidomimetic Design and Protein Protein Interaction Modulation with Isobutyryl D Proline Analogs

Principles of Peptidomimetic Design Incorporating Proline Analogs

Proline and its analogs are unique amino acids that introduce significant conformational constraints into a peptide chain. This inherent rigidity is a valuable tool in peptidomimetic design, helping to lock a molecule into a specific three-dimensional shape that is recognized by its biological target.

Mimicking Bioactive Conformations of Peptide Binding Epitopes

The primary goal of peptidomimetic design is to create a molecule that mimics the essential features of a peptide's binding site, or epitope. Proline analogs are particularly useful for this purpose because their rigid structure can help to pre-organize the peptidomimetic into the correct conformation for binding to a protein. This reduces the entropic penalty of binding, often leading to higher affinity and selectivity. By incorporating proline surrogates, researchers can create molecules that present key interaction groups in a spatial arrangement that mirrors the native peptide, effectively tricking the protein into binding the mimetic. The constrained nature of proline analogs helps to maintain this bioactive conformation, making them potent modulators of protein-protein interactions.

Strategy for Enhancing Stability Against Enzymatic Degradation (in vitro)

A significant challenge with peptide-based drugs is their rapid breakdown by enzymes in the body. Peptidomimetics incorporating proline analogs can overcome this limitation. The unique cyclic structure of proline makes peptide bonds involving this amino acid resistant to cleavage by many proteases. Proline-containing diketopiperazines, for instance, exhibit enhanced rigidity and are more resistant to enzymatic degradation. This increased stability is a key advantage, prolonging the molecule's therapeutic effect. In vitro studies have demonstrated that the inclusion of proline analogs into peptide sequences can significantly increase their half-life in the presence of proteolytic enzymes.

Design of Ligands for Allosteric Modulation of Receptors (in vitro)

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor, which in turn alters the binding or signaling of the endogenous ligand. Proline-rich cyclopeptides are being explored as scaffolds for developing allosteric modulators. The design of such ligands is a promising strategy in drug discovery as they can offer greater selectivity and a more nuanced control over receptor activity compared to traditional orthosteric ligands. In vitro studies are essential for characterizing the effects of these modulators on receptor function, including their ability to enhance or inhibit the binding of the natural ligand and their impact on downstream signaling pathways.

Exploration of Structure-Activity Relationships in Modulatory Peptidomimetics

Understanding the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship or SAR) is fundamental to drug design. For peptidomimetics containing proline analogs, SAR studies involve systematically modifying the structure and observing the effect on its ability to modulate a specific protein-protein interaction. These modifications can include altering the substituents on the proline ring or changing the stereochemistry. Such studies provide crucial insights into the key chemical features required for activity, guiding the design of more potent and selective compounds.

| Modification | Observed Activity | Reference |

| Substitution at the Cα position of proline | Can restrict the backbone to a helical region of the Ramachandran plot. | |

| Introduction of a phenyl group at the Cα position | Results in conformations with slightly lower φ and higher ψ values. | |

| Incorporation of β-phenylproline analogs | Led to much lower IC50 values for melanocortin receptors compared to unsubstituted proline. |

Computational Chemistry and Theoretical Studies on Isobutyryl D Proline Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of Isobutyryl-D-proline. nih.govmasjaps.com By solving the Schrödinger equation for the molecule, these methods can predict a wide range of properties.

Key applications of quantum chemical calculations for this compound include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This provides crucial information about bond lengths, bond angles, and dihedral angles. nih.gov

Vibrational Analysis: Simulating infrared (IR) and Raman spectra to identify characteristic vibrational modes associated with specific functional groups. This aids in the interpretation of experimental spectroscopic data. masjaps.com

Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP, for instance, can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, offering insights into its reactivity.

Energetics: Estimating thermodynamic properties like binding energies, which is crucial for understanding the stability of complexes formed by this compound with other molecules. nih.gov

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to study the structure and vibrational spectra of other proline derivatives. masjaps.com A similar approach for this compound would involve optimizing its geometry and then performing a frequency calculation to ensure it corresponds to a true energy minimum. The results of such calculations can provide a detailed picture of the molecule's intrinsic properties.

Molecular Modeling and Simulation of Conformational Preferences

The biological activity of this compound is intrinsically linked to its three-dimensional shape, or conformation. Molecular modeling and simulation techniques are employed to explore the conformational landscape of this molecule. nih.govresearchgate.net

The cyclic nature of the proline ring in this compound imposes significant conformational constraints on its backbone and side chain dihedral angles. nih.govnih.gov This leads to two key conformational equilibria: the cis/trans isomerization of the amide bond and the endo/exo puckering of the pyrrolidine (B122466) ring. nih.gov

The five-membered pyrrolidine ring of the proline moiety in this compound is not planar and can adopt different puckered conformations, primarily described as "endo" and "exo". nih.gov In the endo pucker, the Cγ atom is on the same side of the ring as the carboxyl group, while in the exo pucker, it is on the opposite side. The specific puckering of the ring influences the allowed values of the backbone dihedral angles, φ (phi) and ψ (psi). nih.govresearchgate.net

Computational methods can predict the preferred ring pucker and the corresponding backbone dihedral angles. nih.govnih.govresearchgate.net For example, molecular dynamics (MD) simulations can sample the conformational space of this compound over time, revealing the relative populations of different puckering states and their associated φ/ψ distributions. researchgate.net The χ2 dihedral angle is often used as a marker for the proline ring pucker. researchgate.netunito.it

Typical Backbone Dihedral Angle Ranges for Proline Derivatives:

| Conformation | φ (phi) | ψ (psi) |

| α-helical | ~ -60° | ~ -30° |

| Semi-extended (Polyproline II-like) | ~ -60° | ~ +140° |

| γ-turn | ~ -70° | ~ +60° |

This table presents generalized data for proline-containing peptides. Specific values for this compound would require dedicated computational studies. nih.gov

The isobutyryl group attached to the nitrogen atom of the D-proline ring in this compound significantly influences its conformational dynamics. nih.govnih.gov Substituents on the proline ring can introduce steric and stereoelectronic effects that modulate the cis/trans and endo/exo equilibria. nih.govnih.gov

For example, bulky substituents can sterically hinder certain conformations, thereby shifting the equilibrium towards more favorable ones. nih.gov The electronic nature of the substituent also plays a role; electron-withdrawing groups can favor specific ring puckers through stereoelectronic effects like the gauche effect. nih.gov In the case of this compound, the isobutyryl group's size and electronic properties will impact the rotational barrier around the amide bond and the preference for a particular ring pucker. nih.gov

In Silico Approaches to Ligand-Target Interactions and Binding Mechanisms

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. In silico methods like molecular docking and molecular dynamics simulations are powerful tools for this purpose. nih.govresearchgate.netijsdr.orgmdpi.com

Molecular docking predicts the preferred binding orientation of a ligand (this compound) within the active site of a receptor protein. mdpi.com This is followed by more extensive molecular dynamics simulations to study the stability of the ligand-protein complex and to calculate binding free energies. nih.gov

Accurate molecular dynamics simulations rely on a well-parameterized force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms and molecules. j-octa.combohrium.comnih.gov Standard protein force fields like AMBER and CHARMM include parameters for natural amino acids, but specific parameters for non-standard residues like this compound may need to be developed and validated. nih.govwustl.edu

The process of force field development for this compound would involve:

Quantum Mechanical Calculations: Performing high-level quantum chemical calculations to obtain data on the molecule's geometry, vibrational frequencies, and electrostatic potential.

Parameterization: Fitting the force field parameters (e.g., bond lengths, angles, dihedral terms, and partial atomic charges) to reproduce the quantum mechanical data.

Validation: Testing the new parameters by running simulations and comparing the results with available experimental data. nih.gov

To quantitatively predict the binding affinity of this compound to its target, computationally intensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be employed. wustl.edubiorxiv.orgmpg.denih.govnih.gov These "alchemical" free energy calculation methods compute the free energy difference between two states by gradually transforming one molecule into another in a non-physical way. wustl.edu

In the context of ligand binding, a thermodynamic cycle is often used. wustl.edunih.gov This involves calculating the free energy of "decoupling" the ligand from its environment (both in the solvated state and when bound to the protein). The difference between these two free energy changes gives the absolute binding free energy. biorxiv.orgnih.gov These methods are considered among the most rigorous computational approaches for predicting binding affinities. nih.gov

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Synthetic Routes and Derivatization Methodologies

The future development and application of Isobutyryl-D-proline and its analogues are contingent on efficient and versatile synthetic strategies. While classical methods for N-acylation of amino acids are well-established, future research will likely focus on more innovative and sustainable approaches.

Novel Synthetic Routes: Exploration into biocatalytic routes, for instance, using engineered N-acyl-amino acid acylase enzymes, could provide a highly stereoselective and environmentally benign pathway to this compound. google.com The development of one-pot multicomponent reactions (MCRs) also represents a promising avenue for generating libraries of related N-acyl-D-proline derivatives by varying the acyl component, which would be invaluable for structure-activity relationship (SAR) studies.

Derivatization Methodologies: Systematic derivatization of the this compound scaffold is crucial for fine-tuning its physicochemical properties and biological activity. Future methodologies will likely extend beyond simple modifications. The carboxyl group offers a prime site for esterification or amidation to modulate solubility and cell permeability. sigmaaldrich.com Advanced derivatization could involve incorporating photo-activatable groups or click-chemistry handles to facilitate covalent labeling of biological targets. Furthermore, derivatizing the proline ring itself, while synthetically challenging, could yield novel analogues with altered conformational constraints. Common derivatization agents used for proline that could be adapted are listed in the table below. sigmaaldrich.comimpactfactor.orgamericanlaboratory.com

| Derivatization Target | Reagent Class | Specific Examples | Purpose |

| Carboxyl Group | Esterification Agents | Methanolic HCl, Trimethylchlorosilane (TMCS) | Increase volatility for GC, modify solubility |

| Amino Group (pre-acylation) | Acylating Agents | Acetic Anhydride (B1165640), Trifluoroacetic Anhydride (TFAA) | Block the amine for analysis, create derivatives |

| General Labeling | Fluorescent Probes | NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Enable detection by fluorescence |

| Chiral Analysis | Chiral Derivatizing Agents | Marfey's Reagent (L-FDVA), D-FDLA | Separate and quantify enantiomers |

Advanced Mechanistic Studies of Biological Interactions (e.g., Enzyme Kinetics, Binding Kinetics)

To understand the potential therapeutic or biological functions of this compound, it is imperative to move beyond preliminary screening and conduct in-depth mechanistic studies. This involves identifying its specific molecular targets and quantifying the dynamics of these interactions.

Enzyme and Binding Kinetics: Given its structure as an N-acyl amino acid, potential targets could include N-acyl amino acid deacetylases or proline-specific enzymes like proline dehydrogenase (PRODH). acs.orgnih.govnih.gov Advanced kinetic studies would be essential to characterize these interactions.

Enzyme Kinetics: If this compound is found to be a substrate or inhibitor of an enzyme, detailed steady-state and pre-steady-state kinetic analyses would be necessary. This includes the determination of key parameters such as the Michaelis constant (K_m), catalytic rate constant (k_cat), and inhibition constant (K_i). For instance, studies on proline analogues with PRODH have elucidated detailed kinetic mechanisms, such as the two-site ping-pong mechanism. nih.govnih.gov

Binding Kinetics: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed to measure the real-time association (k_on) and dissociation (k_off) rate constants of this compound with its target protein(s). This provides a thermodynamic and kinetic profile of the binding event, including the dissociation constant (K_D), enthalpy (ΔH), and entropy (ΔS).

The table below presents kinetic data for related proline analogues and N-acyl amino acid inhibitors, illustrating the types of parameters that would be critical to determine for this compound. nih.govnih.govtamu.edu

| Enzyme | Ligand/Inhibitor | Parameter | Value |

| E. coli Proline Utilization A (PutA) | L-Proline | K_m | 42 mM |

| E. coli Proline Utilization A (PutA) | Coenzyme Q1 | K_m | 112 µM |

| E. coli Proline Utilization A (PutA) | L-Proline + CoQ1 | k_cat | 5.2 s⁻¹ |

| N-acetyl-D-glucosamine-6-phosphate deacetylase | Methyl phosphonamidate derivative | K_D | 34 ± 5 nM |

| N-acetyl-D-glutamate deacetylase | Methyl phosphonamidate derivative | K_i | 460 ± 70 pM |

Development of this compound Based Probes for Chemical Biology Research

Chemical probes are indispensable tools for dissecting complex biological systems. Designing probes based on the this compound scaffold could enable the identification of its binding partners, visualization of its subcellular localization, and elucidation of its mechanism of action. frontiersin.org

A functional chemical probe typically consists of three components: the core ligand (this compound), a reporter group for detection, and sometimes a reactive group for covalent labeling. frontiersin.orgacs.org

Fluorescent Probes: The most direct approach involves conjugating a fluorophore (e.g., BODIPY, fluorescein, or rhodamine) to the this compound molecule, likely via its carboxyl group. biorxiv.org Such probes would allow for direct visualization in cells using fluorescence microscopy to determine where the compound accumulates. researchgate.net Another strategy could involve using the scaffold to stabilize fluorescent gold nanoclusters. nih.gov

Affinity-Based Probes: For target identification, an affinity probe could be synthesized. This typically involves attaching a biotin (B1667282) tag via a flexible linker. After incubating the probe with cell lysates or live cells, the probe-protein complexes can be captured using streptavidin-coated beads and the bound proteins identified by mass spectrometry.

Photo-affinity Probes: To covalently trap and identify binding partners, a photo-activatable group, such as a diazirine or benzophenone, could be incorporated into the structure. Upon UV irradiation, this group forms a highly reactive species that crosslinks the probe to any protein in close proximity.

The development of a library of such probes would be a powerful strategy for systematically exploring the cellular functions of this compound. nih.gov

Integration of AI/Machine Learning in Scaffold Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can be leveraged to accelerate the development and optimization of this compound-based compounds.

Scaffold Design and Generative Chemistry: Generative AI models can design novel molecules from scratch. sciencedaily.comnews-medical.net By providing the this compound scaffold as a starting point, these models could generate vast virtual libraries of derivatives with potentially improved properties. The models can be trained to optimize for multiple parameters simultaneously, such as binding affinity to a specific target, drug-likeness, and synthetic feasibility. news-medical.net

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the potency of new analogues against a biological target.

ADME/Tox Properties: Models can forecast absorption, distribution, metabolism, excretion, and toxicity profiles, helping to prioritize compounds with favorable pharmacokinetic and safety characteristics.

Chiroptical Properties: Advanced ML models, including graph neural networks, have shown success in predicting chirality and specific optical rotations of molecules, which is highly relevant for chiral compounds like this compound. acs.orgunl.ptresearchgate.netacs.org

The integration of AI/ML would create a rapid design-predict-synthesize-test cycle, dramatically accelerating the optimization of this compound for specific applications. sciencedaily.com

Potential for Applications in Materials Science and Chiral Catalysis (non-biological)

The inherent chirality and structural features of this compound make it an attractive candidate for applications beyond biology, particularly in asymmetric catalysis and the development of novel chiral materials.

Chiral Catalysis: D-proline and its derivatives are well-established as powerful organocatalysts for a variety of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions. wikipedia.orgresearchgate.netrsc.org The N-isobutyryl group in this compound can be expected to modulate the catalyst's solubility, steric environment, and electronic properties. Future research should explore its efficacy as a catalyst in key C-C bond-forming reactions. The isobutyryl group could enhance solubility in less polar organic solvents compared to unmodified D-proline and its steric bulk could influence the diastereoselectivity and enantioselectivity of the catalyzed reactions. nih.gov

Materials Science: The D-proline scaffold can be incorporated into larger molecular architectures to create advanced materials.

Chiral Polymers: this compound could be used as a monomer or a pendant group in polymerization reactions to create chiral polymers. Polyprolines, for instance, are known to form helical structures, and functionalized versions are being explored for biomedical applications. acs.org

Chiral Surfaces and Separations: The compound could be immobilized onto solid supports, such as silica, graphene oxide, or nanoparticles, to create chiral stationary phases for enantioselective chromatography. researchgate.net Such materials could be used for the analytical or preparative separation of racemic mixtures.

These non-biological applications represent an interdisciplinary frontier where the unique molecular properties of this compound can be harnessed to create new technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.